molecular formula C21H15BrN2O B12521856 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine CAS No. 652969-95-4

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine

Cat. No.: B12521856
CAS No.: 652969-95-4
M. Wt: 391.3 g/mol
InChI Key: YGSPWAGKQXKTOV-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring. This compound features a bromophenoxy group and a methylphenyl group attached to the phthalazine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.

    Introduction of the bromophenoxy group: This step may involve nucleophilic substitution reactions where a bromophenol derivative reacts with the phthalazine core.

    Attachment of the methylphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions using suitable reagents like methylphenyl halides and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine may have several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenoxy)-4-(4-methylphenyl)phthalazine: Similar structure with a chlorine atom instead of bromine.

    1-(2-Bromophenoxy)-4-phenylphthalazine: Lacks the methyl group on the phenyl ring.

    1-(2-Bromophenoxy)-4-(4-ethylphenyl)phthalazine: Contains an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is unique due to the specific combination of bromophenoxy and methylphenyl groups attached to the phthalazine core. This unique structure may result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

652969-95-4

Molecular Formula

C21H15BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

1-(2-bromophenoxy)-4-(4-methylphenyl)phthalazine

InChI

InChI=1S/C21H15BrN2O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(24-23-20)25-19-9-5-4-8-18(19)22/h2-13H,1H3

InChI Key

YGSPWAGKQXKTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br

Origin of Product

United States

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